Imidazo[1,2-a]pyridin-3-yl-oxoacetic acid ethyl ester is a chemical compound with the molecular formula and a molecular weight of approximately 218.21 g/mol. It is classified under heterocyclic compounds, specifically within the imidazo[1,2-a]pyridine family, which are known for their diverse biological activities and potential applications in medicinal chemistry. The compound is identified by its CAS number 603301-58-2 and has various applications in scientific research, particularly in the fields of pharmacology and organic synthesis .
The synthesis of Imidazo[1,2-a]pyridin-3-yl-oxoacetic acid ethyl ester can be achieved through several methodologies. One common approach involves the reaction of an appropriate imidazo[1,2-a]pyridine derivative with oxoacetic acid derivatives in the presence of an esterifying agent like ethyl alcohol.
Technical Details:
This synthetic route allows for the introduction of functional groups that enhance the compound's biological activity and solubility characteristics.
The molecular structure of Imidazo[1,2-a]pyridin-3-yl-oxoacetic acid ethyl ester features a fused bicyclic system consisting of a pyridine ring and an imidazole ring. The compound can be represented in different notations:
CCOC(=O)C(=O)c1cnc2ccccn12
InChI=1S/C11H10N2O3/c1-2-16-11(15)10(14)8-7-12-9-5-3-4-6-13(8)9/h3-7H,2H2,1H3
These representations highlight key structural features such as the carbonyl groups and the nitrogen atoms integral to its reactivity and interaction with biological targets .
Imidazo[1,2-a]pyridin-3-yl-oxoacetic acid ethyl ester can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound for specific biological assays or enhancing its pharmacological properties .
The mechanism of action for Imidazo[1,2-a]pyridin-3-yl-oxoacetic acid ethyl ester involves its interaction with specific biological targets:
Quantitative data regarding its efficacy and potency would typically be derived from in vitro and in vivo studies assessing these interactions .
Imidazo[1,2-a]pyridin-3-yl-oxoacetic acid ethyl ester exhibits several notable physical and chemical properties:
These properties are critical for determining suitable conditions for storage, handling, and application in research settings .
Imidazo[1,2-a]pyridin-3-yl-oxoacetic acid ethyl ester has several scientific uses:
CAS No.: 692-29-5
CAS No.: 34176-52-8
CAS No.: 130832-66-5
CAS No.: 1239908-48-5
CAS No.: 4350-83-8
CAS No.: 532985-01-6